6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
The compound “6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is an organic compound containing several functional groups including a quinoxaline ring, a pyrazole ring, a thiophene ring, and a methylsulfonyl group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (quinoxaline, pyrazole, and thiophene) suggests that the compound may have a planar structure. The methylsulfonyl group could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
6-(1-(Methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline and its derivatives have been a subject of study due to their complex structures and potential applications. The synthesis of related quinoxaline derivatives involves 1,3-dipolar cycloaddition reactions, leading to various compounds with potential industrial and pharmaceutical applications. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline has been detailed, showcasing the methodologies for creating these compounds and their structural analysis through single crystal X-ray diffraction techniques and DFT calculations (Kim et al., 1990) (Abad et al., 2021).
Antimicrobial Applications
Quinoxaline derivatives have shown promise in antimicrobial applications, with several compounds demonstrating the ability to inhibit the growth of bacteria and fungi. The synthesis of new heterocyclic compounds like furothiazolo pyrimido quinazolinones from known starting materials has led to compounds with significant antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Corrosion Inhibition
Quinoxaline derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. Studies involving computational and electrochemical analyses have identified specific quinoxaline derivatives as effective corrosion inhibitors, showcasing their potential to protect industrial materials from corrosion (Saraswat & Yadav, 2020).
Anticancer Research
The exploration of quinoxaline derivatives in anticancer research has led to the synthesis and evaluation of novel compounds with potential anticancer activities. Docking studies and molecular dynamics simulations have predicted the anti-cancer activity of specific isoxazolquinoxalin derivatives, providing insights into their interactions at active sites of cancer-related proteins (Abad et al., 2021). Moreover, novel thiophene derivatives with quinoline and other moieties have been synthesized and shown to possess potential as anticancer agents, highlighting the versatility of quinoxaline derivatives in medicinal chemistry (Ghorab, Bashandy, & Alsaid, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXVZMVVRHXXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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